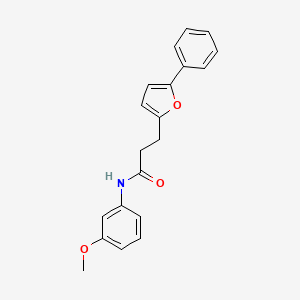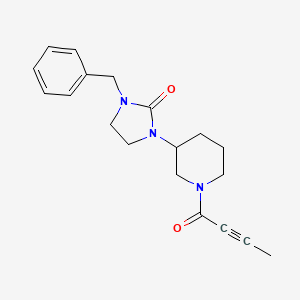![molecular formula C21H16F3N5O2 B11045400 5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide](/img/structure/B11045400.png)
5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a pyridine ring, a pyrazole ring, and an oxazole ring, all of which are important scaffolds in medicinal chemistry. The presence of a trifluoromethyl group further enhances its chemical properties, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic rings. The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone, followed by cyclization . The pyridine ring is often introduced through a nucleophilic substitution reaction . The oxazole ring can be formed via cyclization of an α-haloketone with an amide . The final step involves coupling these rings together under specific conditions, often using a palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and oxazole rings.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield fully saturated heterocycles .
Scientific Research Applications
5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyridine and pyrazole rings can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The oxazole ring can interact with nucleic acids, potentially affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(4-Pyridinyl)-1,2,4-oxadiazole: Similar structure but lacks the pyrazole ring.
3-(Trifluoromethyl)phenyl-1H-pyrazole: Contains the pyrazole and trifluoromethyl groups but lacks the oxazole ring.
Pyridinyl-pyrazole derivatives: Various derivatives with different substituents on the pyrazole ring.
Uniqueness
The uniqueness of 5-{[4-(Pyridin-4-YL)-1H-pyrazol-1-YL]methyl}-N-{[3-(trifluoromethyl)phenyl]methyl}-12-oxazole-3-carboxamide lies in its combination of three different heterocyclic rings and the presence of a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H16F3N5O2 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
5-[(4-pyridin-4-ylpyrazol-1-yl)methyl]-N-[[3-(trifluoromethyl)phenyl]methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H16F3N5O2/c22-21(23,24)17-3-1-2-14(8-17)10-26-20(30)19-9-18(31-28-19)13-29-12-16(11-27-29)15-4-6-25-7-5-15/h1-9,11-12H,10,13H2,(H,26,30) |
InChI Key |
KZLRLSGFCCPDPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C2=NOC(=C2)CN3C=C(C=N3)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[(4-fluorophenyl)methyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11045318.png)
![ethyl 5-amino-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11045335.png)
![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11045341.png)
![4-(methoxymethyl)-N'-{(E)-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylidene}-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11045350.png)
![N-{[(4-methoxyphenyl)carbamoyl]oxy}propanimidoyl chloride](/img/structure/B11045357.png)

![3-(Pyridin-2-yl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045368.png)

![2-{[(2,4-dichlorophenoxy)acetyl]amino}-N-(pyridin-3-yl)benzamide](/img/structure/B11045381.png)
![3-(4-Chlorophenyl)-6-(4-propoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045383.png)
![5'-Amino-7a-hydroxy-3a-methyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile](/img/structure/B11045385.png)
![2-Methyl-5,6,7,8,9,10,11,12,13,14-decahydro-4H-cyclotrideca[B]thiophen-4-one 4-(4-nitrophenyl)hydrazone](/img/structure/B11045403.png)
![5-(Phenylamino)-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a]isoquinoline-6-carbonitrile](/img/structure/B11045405.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045406.png)
